6-Nonyl-1,3,5-triazine-2,4-diamine (CAS 5921-65-3), also known as 6-Nonylguanamine, is an alkyl-substituted s-triazine derivative. Unlike its parent compound melamine, which is a commodity crosslinking agent, 6-Nonylguanamine's defining feature is its C9 alkyl chain. This nonyl group imparts significant lipophilicity and surface-active properties, making the molecule readily soluble in non-polar organic solvents and suitable for applications in lubricants, coatings, and specialized polymer systems where dispersion and hydrophobicity are critical. Its primary function is not as a resin crosslinker but as a performance additive or a specialty chemical intermediate.
Direct substitution of 6-Nonyl-1,3,5-triazine-2,4-diamine with more common triazines like melamine or benzoguanamine is impractical for its intended applications. Melamine's high melting point and near-insolubility in hydrocarbons and oils prevent its use as a soluble additive in lubricant or non-aqueous coating formulations. [1] Benzoguanamine, while more soluble than melamine, possesses an aromatic phenyl group that imparts different performance characteristics, particularly in thermal stability and resin compatibility, compared to the flexible, hydrophobic nonyl chain. [2] The C9 chain is specifically responsible for the molecule's function as a dispersant and surface-active agent in organic media, a property that these common substitutes lack.
The procurement decision between alkyl-substituted triazines and the parent compound, melamine, often hinges on solubility in the target formulation. 6-Nonyl-1,3,5-triazine-2,4-diamine is characterized by its general solubility in organic solvents, a direct result of its long alkyl chain. In stark contrast, melamine is only slightly soluble in water (3.1 g/L) and is insoluble in most organic solvents like acetone and ethers. [1] This dramatic difference in solubility is a critical processing and formulation parameter, enabling the use of the nonyl-derivative as a soluble additive in non-aqueous systems where melamine would be entirely unsuitable.
| Evidence Dimension | Solubility Profile |
| Target Compound Data | Generally soluble in organic solvents. |
| Comparator Or Baseline | Melamine: Insoluble in acetone, ethers, and most common organic solvents. |
| Quantified Difference | Qualitatively high solubility in organic media vs. near-insolubility. |
| Conditions | Standard laboratory conditions for formulation in non-aqueous media like lubricants or coatings. |
This solubility profile is the primary reason to select this compound for applications requiring homogeneous incorporation into lubricant base oils, resins, or organic solvent-based coatings.
Patents identify triazine derivatives, particularly those with functional groups that enhance solubility in oils, for use as dispersant additives in lubricating oil and fuel compositions. [1] The structure of 6-Nonyl-1,3,5-triazine-2,4-diamine, featuring a polar triazine head and a long, non-polar nonyl tail, is characteristic of molecules designed for this function. These additives work to keep soot and other contaminants suspended in the oil, preventing agglomeration and deposition on engine surfaces. [2] While melamine derivatives can be used as thickeners for greases, they require high temperatures and specific formulations, whereas soluble alkyl-guanamines are intended for use as dispersants in liquid lubricants. [3]
| Evidence Dimension | Application as Lubricant Additive |
| Target Compound Data | Structure is suited for use as a soluble dispersant additive in lubricants and fuels. |
| Comparator Or Baseline | Melamine: Used as a solid thickener for greases, not as a soluble dispersant. |
| Quantified Difference | Different functional roles (soluble dispersant vs. solid thickener). |
| Conditions | Formulation in lubricating oils and fuels. |
For applications requiring a soluble, ashless dispersant to improve lubricant or fuel stability and performance, this compound's structure is more suitable than unsubstituted melamine.
Nitrogen-containing heterocyclic compounds are well-established as corrosion inhibitors, functioning by adsorbing onto the metal surface via nitrogen's lone pair electrons. [1] The long nonyl chain of 6-Nonyl-1,3,5-triazine-2,4-diamine provides a significant advantage over short-chain or aromatic analogs by creating a dense, hydrophobic (water-repelling) layer. This secondary barrier physically blocks corrosive agents from reaching the metal surface. Comparators like melamine or benzoguanamine lack this substantial hydrophobic tail, limiting their effectiveness in forming such a robust protective film, especially in non-aqueous or mixed-phase systems.
| Evidence Dimension | Structural Feature for Corrosion Inhibition |
| Target Compound Data | Possesses a polar triazine head for surface adsorption and a long C9 hydrophobic tail to form a protective film. |
| Comparator Or Baseline | Melamine/Benzoguanamine: Possess the polar triazine core but lack a substantial, flexible hydrophobic tail for effective film formation. |
| Quantified Difference | Presence vs. absence of a long (C9) alkyl chain for creating a hydrophobic barrier. |
| Conditions | Corrosion inhibition on metal surfaces, particularly in systems containing water or other corrosive elements. |
Buyers developing corrosion inhibitor packages for fuels, lubricants, or coatings should select this compound for its ability to form a more effective and durable hydrophobic protective layer.
The compound's solubility in hydrocarbon base oils and its amphiphilic structure make it a suitable choice as an ashless (metal-free) additive in lubricant packages. It can function simultaneously as a dispersant to control sludge and varnish, and as a corrosion inhibitor, forming a hydrophobic film on metal parts. [REFS-1, REFS-2]
Due to its long nonyl chain, this triazine can be incorporated into polymer or coating formulations to increase surface hydrophobicity. Its solubility in organic systems allows for homogeneous blending, which is a significant advantage over insoluble alternatives like melamine.
This compound is used as a stabilizer for aqueous formaldehyde solutions. The amino groups on the triazine ring can react with formaldehyde to prevent its polymerization, while the nonyl group likely influences the phase behavior and handling of the resulting adducts, a different role compared to the high-volume use of melamine or urea in this application.
Environmental Hazard